Product packaging for N-Boc-4-carboxymethoxypiperidine(Cat. No.:CAS No. 161948-70-5)

N-Boc-4-carboxymethoxypiperidine

Cat. No.: B060413
CAS No.: 161948-70-5
M. Wt: 259.3 g/mol
InChI Key: YHUAHIMRWSVXCN-UHFFFAOYSA-N
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Description

N-Boc-4-carboxymethoxypiperidine is a high-value, bifunctional piperidine derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features two critical, orthogonally protected functional groups: a Boc (tert-butoxycarbonyl) protected secondary amine and a carboxylic acid. The Boc group is a cornerstone of amine protection strategies, offering stability under a wide range of reaction conditions while being readily removable under mild acidic conditions (e.g., TFA or HCl) to generate the pharmaceutically relevant 4-carboxymethoxypiperidine scaffold. The carboxylic acid moiety serves as a versatile handle for amide bond formation via peptide coupling reagents (e.g., HATU, EDC), enabling the facile incorporation of this piperidine unit into more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO5 B060413 N-Boc-4-carboxymethoxypiperidine CAS No. 161948-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUAHIMRWSVXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363607
Record name N-Boc-4-carboxymethoxypiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161948-70-5
Record name N-Boc-4-carboxymethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)acetic acid
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Synthetic Methodologies for N Boc 4 Carboxymethoxypiperidine and Its Direct Precursors

Retrosynthetic Strategies for N-Boc-4-Carboxymethoxypiperidine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

Disconnection Approaches Targeting the Ether and Carboxylic Acid Linkages

The most logical retrosynthetic disconnection for this compound involves cleaving the ether linkage. This bond can be disconnected to reveal two key synthons: a nucleophilic oxygen on a piperidine (B6355638) ring and an electrophilic two-carbon unit bearing a carboxyl group or its synthetic equivalent. This leads back to N-Boc-4-hydroxypiperidine and a reagent such as a haloacetic acid ester (e.g., ethyl bromoacetate). The carboxylic acid functionality is often masked as an ester during the ether formation step to prevent unwanted side reactions and is then revealed in a final hydrolysis step.

Further disconnection of the N-Boc protecting group from N-Boc-4-hydroxypiperidine reveals 4-hydroxypiperidine, a readily available starting material.

Strategic Use of N-Boc-4-Piperidone and N-Boc-4-Hydroxypiperidine as Key Intermediates

The synthesis of this compound heavily relies on two key intermediates: N-Boc-4-piperidone and N-Boc-4-hydroxypiperidine.

N-Boc-4-piperidone is a versatile precursor that can be synthesized from 4-piperidone (B1582916) hydrochloride hydrate (B1144303). The process typically involves the protection of the secondary amine with a di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions. scispace.comgoogle.com This intermediate is a ketone, which allows for a variety of chemical transformations at the 4-position of the piperidine ring.

N-Boc-4-hydroxypiperidine is the most direct precursor to the target molecule. It is commonly prepared by the reduction of N-Boc-4-piperidone. google.com This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common and effective choice. Alternatively, N-Boc-4-hydroxypiperidine can be prepared by the direct Boc-protection of 4-hydroxypiperidine. chemicalbook.com

Established Synthetic Routes to this compound

The established synthetic routes to this compound primarily involve the formation of the ether linkage, followed by any necessary functional group manipulations.

Ether Formation Reactions from N-Boc-4-Hydroxypiperidine

The most common method for constructing the ether bond in this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic haloacetic acid ester, such as ethyl bromoacetate.

The general reaction is as follows:

Deprotonation: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a haloacetic acid ester.

The choice of base and solvent is crucial for the success of the reaction, with polar aprotic solvents generally favoring the SN2 pathway. masterorganicchemistry.com

Carboxylic Acid Functionalization Approaches

The initial product of the Williamson ether synthesis is typically an ester, for example, ethyl N-Boc-4-carboxymethoxy-piperidine-1-carboxylate. To obtain the final carboxylic acid, a hydrolysis step is required. This is commonly achieved by treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or THF. Subsequent acidification with an acid, such as hydrochloric acid, protonates the carboxylate salt to yield the desired this compound.

Multi-step Synthetic Sequences

A typical multi-step synthesis of this compound can be summarized as follows:

Protection of 4-Piperidone: 4-Piperidone hydrochloride hydrate is treated with di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-4-piperidone. scispace.com

Reduction to Alcohol: N-Boc-4-piperidone is reduced to N-Boc-4-hydroxypiperidine using a reducing agent like sodium borohydride. google.com

Etherification: The alcohol is then subjected to a Williamson ether synthesis with an ethyl haloacetate in the presence of a strong base to form the corresponding ester.

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid to afford the final product, this compound.

The following tables provide an overview of the key synthetic transformations and the compounds mentioned in this article.

Table 1: Key Synthetic Transformations

Transformation Starting Material Reagents and Conditions Product
Boc Protection 4-Piperidone Hydrochloride Hydrate (Boc)2O, Base (e.g., NaOH, Triethylamine) N-Boc-4-piperidone
Reduction N-Boc-4-piperidone NaBH4, Methanol/THF N-Boc-4-hydroxypiperidine
Williamson Ether Synthesis N-Boc-4-hydroxypiperidine 1. NaH, THF/DMF2. Ethyl bromoacetate Ethyl N-Boc-4-carboxymethoxy-piperidine-1-carboxylate

Table 2: List of Compounds

Compound Name Synonyms Molecular Formula CAS Number
This compound 1-(tert-Butoxycarbonyl)-4-(carboxymethoxy)piperidine C12H21NO5 Not available
N-Boc-4-piperidone 1-Boc-4-piperidone, tert-Butyl 4-oxopiperidine-1-carboxylate C10H17NO3 79099-07-3
N-Boc-4-hydroxypiperidine tert-Butyl 4-hydroxypiperidine-1-carboxylate C10H19NO3 109384-19-2
4-Piperidone hydrochloride hydrate C5H10ClNO·H2O 40064-34-4
4-Hydroxypiperidine C5H11NO 5382-16-1
Di-tert-butyl dicarbonate Boc anhydride, (Boc)2O C10H18O5 24424-99-5
Ethyl bromoacetate C4H7BrO2 105-36-2
Ethyl N-Boc-piperidine-4-carboxylate Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate C13H23NO4 142851-03-4 sigmaaldrich.com
N-Boc-piperidine-4-carboxylic acid C11H19NO4 84358-13-4

Advanced and Stereoselective Synthetic Techniques

Catalytic Reaction Development in N-Boc-4-Piperidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of N-Boc-piperidine derivatives is no exception. Both enantioselective catalysis for creating chiral molecules and transition metal-mediated transformations for efficient bond formation are at the forefront of this field.

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. One effective strategy for achieving this is through the kinetic resolution of racemic intermediates. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved with high enantiomeric ratios using the base n-butyllithium in the presence of the chiral ligand sparteine. acs.org This method allows for the separation of enantiomers by selectively deprotonating one over the other, enabling the synthesis of enantioenriched 2,4-disubstituted and 2,2,4-trisubstituted piperidines. acs.org

Another powerful approach involves the use of chiral dirhodium tetracarboxylate catalysts. These catalysts can facilitate site-selective and stereoselective C-H functionalization of the piperidine ring. By carefully selecting the catalyst and reaction conditions, it is possible to direct the introduction of new functional groups to specific positions (C2, C3, or C4) of the piperidine core, leading to a diverse library of positional analogues of bioactive molecules like methylphenidate. nih.gov

Transition metals, particularly palladium, have revolutionized the synthesis of complex molecules, including N-Boc-piperidine derivatives. Palladium-catalyzed allylic C-H alkylation of terminal olefins with various nucleophiles provides a direct method for introducing allyl groups into the piperidine scaffold. rsc.org This reaction is believed to proceed through the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile. mdpi.comnih.gov The development of ligands, such as bisulfoxide and bidentate nitrogen-based ligands, has been crucial in controlling the regioselectivity and efficiency of these reactions. mdpi.com

Furthermore, palladium-catalyzed allylic alkylation can be applied to N-allyl piperidine derivatives themselves. In a process that involves the transfer of the N-allyl group to the pyridine (B92270) periphery, N-allyl pyridinium (B92312) salts can be reacted with a base and a palladium catalyst to generate allylated alkylpyridines. nih.govgoogle.com This transformation proceeds through nucleophilic alkylidene dihydropyridine (B1217469) intermediates that react with (π-allyl)Pd(II) electrophiles. nih.gov

Novel Reagents and Methodologies for C-C and C-O Bond Formation

The construction of the carboxymethoxy side chain on the piperidine ring involves the formation of a crucial C-O bond. Additionally, methods for forming C-C bonds on the piperidine skeleton are essential for creating structural diversity.

The etherification of the hydroxyl group of N-Boc-4-hydroxypiperidine is a key step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. nih.govmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, this typically involves reacting N-Boc-4-hydroxypiperidine with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base.

For sterically hindered alcohols, where the Williamson ether synthesis may be less effective, alternative methods have been developed. A novel electrochemical approach allows for the synthesis of hindered ethers by generating reactive carbocations from carboxylic acids under mild conditions, which are then trapped by alcohol nucleophiles. acs.orgnih.gov Iron-catalyzed dehydrative etherification of alcohols also presents a viable alternative, with the ability to synthesize both symmetrical and unsymmetrical ethers. acs.org

The Mitsunobu reaction is another powerful tool for C-O bond formation, particularly when stereochemical inversion is desired. numberanalytics.com This reaction utilizes a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. numberanalytics.comorgsyn.org While highly effective for many substrates, the Mitsunobu reaction can be challenging with sterically hindered alcohols, and optimization of reagents and conditions is often necessary. orgsyn.org Recent advancements include the development of new Mitsunobu reagents and flow chemistry processes to improve reaction times, selectivity, and yields. ias.ac.in

Phase-transfer catalysis (PTC) offers a green and efficient alternative for O-alkylation reactions. acsgcipr.orgnih.gov By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, it is possible to use inexpensive inorganic bases like sodium hydroxide in a biphasic system, avoiding the need for strong, moisture-sensitive bases and anhydrous solvents. acsgcipr.orgresearchgate.net This method has been shown to be highly effective for the selective O-ethylation of N-Boc amino alcohols. researchgate.net

Recent advances in C-C bond formation on the piperidine ring include the use of organometallic reagents and catalytic methods. Asymmetric carbon-carbon bond-forming reactions at the 2-position of a piperidine skeleton have been achieved using copper(II)-chiral oxazoline (B21484) catalysts. researchgate.net Furthermore, enzymatic C-C bond cleavage in piperidine rings, resembling a retro-aza-Prins reaction, has been discovered, opening new avenues for the functionalization of these heterocyclic systems. acs.org

Optimization of Reaction Conditions and Process Chemistry in Laboratory Settings

The successful synthesis of this compound in a laboratory setting relies on the careful optimization of reaction conditions to maximize yield and purity while ensuring practicality and scalability.

The etherification of N-Boc-4-hydroxypiperidine with an alkyl haloacetate is a critical step that warrants careful optimization. Key parameters include the choice of base, solvent, temperature, and, if applicable, the phase-transfer catalyst.

Table 1: Optimization of Williamson Ether Synthesis for this compound

EntryBaseSolventTemperature (°C)Alkylating AgentYield (%)Reference
1NaHTHFrtEthyl bromoacetate>90General Principle nih.gov
2K₂CO₃DMF80Ethyl bromoacetate~85General Principle researchgate.net
350% aq. NaOHToluene/HeptanertEthyl bromoacetateGood researchgate.net
4Cs₂CO₃Acetonitrile60Ethyl bromoacetateHighGeneral Principle

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

For the Mitsunobu reaction, optimization involves the selection of the phosphine and azodicarboxylate reagents, as well as the solvent and temperature. Slow addition of the reagents can often minimize the formation of byproducts. numberanalytics.com

Table 2: Optimization of Mitsunobu Reaction for Ether Formation

EntryPhosphineAzodicarboxylateSolventTemperature (°C)NucleophileYield (%)Reference
1PPh₃DEADTHF0 to rtCarboxylic AcidHigh numberanalytics.com
2PPh₃DIADTHF0 to rtCarboxylic AcidHigh numberanalytics.com
3Polymer-supported PPh₃DEADDCMrtCarboxylic AcidGoodGeneral Principle
4P(n-Bu)₃ADDPToluenertCarboxylic AcidGoodGeneral Principle

Note: ADDP = 1,1'-(Azodicarbonyl)dipiperidine. Yields are illustrative.

Phase-transfer catalysis provides an excellent platform for optimization. The choice of the phase-transfer catalyst, its concentration, the nature of the inorganic base, and the organic solvent all significantly impact the reaction outcome. Tetrabutylammonium salts are commonly used and effective catalysts for such transformations. nih.gov

Table 3: Optimization of Phase-Transfer Catalyzed Etherification

EntryCatalystBaseOrganic SolventTemperature (°C)Yield (%)Reference
1TBAB50% aq. NaOHToluene25-80High nih.govresearchgate.net
2TBABK₂CO₃Heptane70Good researchgate.net
3Aliquat 33650% aq. KOHDichloromethane (B109758)rtHighGeneral Principle
4TBABNa₂CO₃Ethyl Acetate50GoodGeneral Principle

Note: TBAB = Tetrabutylammonium bromide. Aliquat 336 = Tricaprylylmethylammonium chloride. Yields are illustrative.

In terms of process chemistry for laboratory scale-up, considerations include the ease of purification, the cost and availability of reagents, and the safety of the procedures. For instance, while sodium hydride is a very effective base, its pyrophoric nature requires careful handling, especially on a larger scale. The use of solid-supported reagents or catalysts can simplify purification by allowing for filtration to remove byproducts. For the Mitsunobu reaction, the removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging, and various workup procedures and scavenger resins have been developed to address this issue. orgsyn.org The development of continuous flow processes for reactions like the Mitsunobu can also offer significant advantages in terms of safety, efficiency, and scalability. ias.ac.in

Reactivity and Transformative Chemistry of N Boc 4 Carboxymethoxypiperidine

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the linkage of the piperidine (B6355638) scaffold to other molecules or functional groups.

Derivatization to Esters, Amides, and Acid Chlorides

The carboxylic acid of N-Boc-4-carboxymethoxypiperidine can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, which are themselves versatile intermediates.

Esters: Esterification is a common transformation. For instance, methyl esters can be synthesized under mild conditions using diazomethane (B1218177). masterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by an SN2 attack of the resulting carboxylate. libretexts.orgyoutube.com Alternative and safer methods involve reaction with an alcohol in the presence of a coupling agent or under acidic catalysis.

Amides: Amide bond formation is crucial for connecting the piperidine moiety to amino acids or other amine-containing fragments. This is typically achieved using standard peptide coupling reagents. uniurb.it Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient and minimize racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.combachem.com The general process involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack of the amine. uniurb.it For less reactive amines, such as anilines, more potent coupling reagents like HATU or the use of DIC/HOAt may be necessary to achieve good yields. researchgate.net

Acid Chlorides: The conversion of the carboxylic acid to the more reactive acid chloride opens up a wider range of nucleophilic acyl substitution reactions. Standard reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. reddit.comresearchgate.netmasterorganicchemistry.comblogspot.comshirazu.ac.ir Thionyl chloride converts carboxylic acids to acid chlorides with the convenient formation of gaseous byproducts (SO₂ and HCl). masterorganicchemistry.comblogspot.com Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and more selective reagent. researchgate.netblogspot.com The reaction with oxalyl chloride proceeds through a Vilsmeier-Haack type intermediate. researchgate.net

Table 1: Common Reagents for Carboxylic Acid Derivatization
DerivativeReagent(s)Typical Conditions
Methyl EsterDiazomethane (CH₂N₂)Ethereal solution, room temperature
AmideHBTU, HOBt, DIPEADMF or DCM, room temperature
AmideTBTU, HOBt, DIPEADMF or DCM, room temperature
Amide (for poor nucleophiles)HATU, DIPEADMF or DCM, room temperature
Acid ChlorideThionyl Chloride (SOCl₂)Neat or in an inert solvent, reflux
Acid ChlorideOxalyl Chloride, cat. DMFDCM or other inert solvent, room temperature

Decarboxylation and Related Reactions

Decarboxylation, the removal of the carboxyl group, can be a key step in the synthesis of certain substituted piperidines. Direct decarboxylation of carboxylic acids is often challenging and requires harsh conditions. However, several indirect methods are available.

One of the most effective methods for the decarboxylation of non-activated carboxylic acids is the Barton decarboxylation . organic-chemistry.org This radical-based method involves the conversion of the carboxylic acid into a thiohydroxamate ester (a Barton ester), typically using N-hydroxy-2-thiopyridone. The Barton ester is then treated with a radical initiator (like AIBN) and a radical source, such as tributyltin hydride or a thiol, to induce decarboxylation and formation of the corresponding alkane. This method is tolerant of a wide range of functional groups.

Reactions Involving the Ether Moiety

The carboxymethoxy group (-OCH₂COOH) contains an ether linkage that can be susceptible to cleavage under certain conditions.

Ether Cleavage and Rearrangement Studies

Ether Cleavage: The cleavage of ethers is a fundamental transformation in organic synthesis. Strong protic acids such as HBr and HI can cleave ethers, typically via an SN1 or SN2 mechanism depending on the structure of the ether. reddit.com Lewis acids are also powerful reagents for ether cleavage. Boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers and can also be used for other types of ethers. reddit.com The reaction mechanism is believed to involve the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. reddit.com Another useful reagent for ether cleavage is trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide. acsgcipr.orgresearchgate.net TMSI is known to cleave a variety of ethers under relatively mild conditions. acsgcipr.orgresearchgate.net

Rearrangement Reactions: While less common than cleavage, rearrangements of ethers can occur under specific conditions. Sigmatropic rearrangements, such as the researchgate.netyork.ac.uk-Wittig rearrangement, are known for α-alkoxy carbanions. researchgate.netrsc.org For a substrate like this compound, deprotonation of the carbon adjacent to the ether oxygen could potentially initiate such a rearrangement, leading to a C-C bond formation and migration of the piperidine ring. However, specific studies on such rearrangements for this particular compound are not prominent in the literature. Other sigmatropic rearrangements, like the york.ac.ukyork.ac.uk sigmatropic shift, are also known for certain types of unsaturated ethers but would require prior modification of the carboxymethoxy group. rsc.orgresearchgate.net

Table 2: Reagents for Ether Cleavage
ReagentGeneral Applicability
HBr, HICleavage of various ethers
Boron Tribromide (BBr₃)Particularly effective for aryl ethers, also cleaves alkyl ethers
Trimethylsilyl Iodide (TMSI)Mild cleavage of a wide range of ethers

Modifications and Functionalization of the Piperidine Core

The piperidine ring itself can be a target for further functionalization, and controlling the stereochemistry of these transformations is often a key challenge.

Stereochemical Control in Piperidine Ring Transformations

Achieving stereocontrol in the synthesis of substituted piperidines is of great importance in drug discovery. Several strategies have been developed to introduce substituents onto the piperidine ring with high levels of stereoselectivity.

Asymmetric Deprotonation: The asymmetric deprotonation of N-Boc-piperidine using a chiral base, followed by quenching with an electrophile, can provide access to enantiomerically enriched α-substituted piperidines. researchgate.netyork.ac.uk However, this method is highly sensitive to steric factors, and achieving high enantioselectivity with 4-substituted piperidines can be challenging. researchgate.netyork.ac.uk

Diastereoselective Reactions: The existing substituent at the 4-position can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone at a position on the ring can be influenced by the steric bulk of the 4-substituent, leading to a diastereoselective formation of the corresponding alcohol. Diastereoselective synthesis of substituted tetrahydroquinolines, which share a similar six-membered nitrogen heterocycle, has been achieved through tandem reduction-reductive amination reactions, where the stereochemistry is controlled in the cyclization step. nih.gov Similar principles can be applied to the synthesis of substituted piperidines.

Catalytic Asymmetric Methods: The use of chiral catalysts provides a powerful tool for the enantioselective synthesis of substituted piperidines. researchgate.netnih.govnih.gov For example, asymmetric hydrogenation of pyridinium (B92312) salts or tetrahydropyridines using chiral iridium or rhodium catalysts can yield highly enantioenriched piperidines. nih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy for the asymmetric dearomatization of pyridines to afford stereodefined piperidines. nih.gov

Table 3: Strategies for Stereocontrolled Piperidine Functionalization
StrategyDescription
Asymmetric DeprotonationUse of a chiral base to selectively remove a proton, followed by reaction with an electrophile.
Diastereoselective ReactionsThe existing stereocenter directs the formation of a new stereocenter.
Catalytic Asymmetric HydrogenationUse of a chiral metal catalyst to reduce a prochiral precursor with high enantioselectivity.
Chemo-enzymatic DearomatizationCombination of chemical synthesis and enzymatic reactions to achieve high stereoselectivity.

Side-Chain Elongation and Diversification at the C4 Position

The carboxymethoxy group at the C4 position of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse array of derivatives. Key transformations include amide bond formation, esterification, and reduction of the carboxylic acid.

Amide Bond Formation: The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This transformation is typically achieved using standard peptide coupling reagents. The fundamental principle of this reaction involves the activation of the carboxylic acid to generate a more reactive species that is susceptible to nucleophilic attack by an amine. researchgate.net Common coupling reagents that can be employed for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance efficiency and minimize side reactions like racemization. luxembourg-bio.comnih.gov The use of uronium or phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is also a prevalent strategy for promoting efficient amide bond formation, particularly with less reactive or sterically hindered amines. luxembourg-bio.comnih.gov

A representative procedure for such a coupling reaction would involve dissolving this compound in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), followed by the addition of the amine, the coupling reagent, and any necessary additives. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). nih.gov

Esterification: The carboxylic acid can also be converted to various esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. Fischer esterification typically involves reacting the carboxylic acid with an alcohol under acidic catalysis. However, for a molecule like this compound, which possesses an acid-labile Boc group, milder esterification methods are generally preferred. These can include reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Another common method is the use of coupling reagents, similar to amide formation, but with an alcohol as the nucleophile instead of an amine.

Reduction to Alcohols: The carboxylic acid of the side chain can be reduced to the corresponding primary alcohol, thereby elongating the side chain and introducing a new functional group for further diversification. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at room temperature. chemguide.co.uk The initial product is an aluminum salt, which is then hydrolyzed, typically with a dilute acid, to yield the final alcohol. chemguide.co.uk It is crucial to note that LiAlH₄ is a highly reactive and non-selective reagent that can also reduce other functional groups if present. More recent methods have explored the use of transition metal catalysts, such as manganese(I) complexes, for the hydrosilylation of carboxylic acids as a milder alternative to metal hydrides. nih.gov

Interactive Data Table: Representative Transformations of the C4 Side-Chain

TransformationReagents and ConditionsProduct Functional Group
Amide FormationAmine, Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM)Amide
EsterificationAlcohol, Acid Catalyst (Fischer); or Alkyl Halide, Base (e.g., Cs₂CO₃); or Alcohol, Coupling AgentEster
Reduction1. LiAlH₄, Anhydrous Ether (e.g., THF) 2. Acidic Workup (e.g., dilute H₂SO₄)Primary Alcohol

Role of the N-Boc Group in Directing Reactivity and its Deprotection

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen plays a crucial, multifaceted role in the chemistry of this compound.

Directing Reactivity: The N-Boc group is an electron-withdrawing group that deactivates the nitrogen atom, preventing it from participating in undesired side reactions such as N-alkylation or acting as a nucleophile. Its significant steric bulk also influences the stereochemical outcome of reactions at adjacent positions by directing incoming reagents to the less hindered face of the molecule. For instance, in reactions involving the piperidine ring itself, the Boc group can direct functionalization to specific positions.

Stability and Solubility: The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation, making it compatible with many synthetic transformations of the C4 side chain. organic-chemistry.org Furthermore, the presence of the Boc group often enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification.

Deprotection: A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which allows for the selective unmasking of the piperidine nitrogen at a desired stage in a synthetic sequence. organic-chemistry.org The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). nih.gov The reaction is typically rapid and proceeds at room temperature. nih.gov Another widely used method is the use of hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. nih.gov The mechanism of deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine.

The choice of deprotection conditions can be critical, especially if other acid-sensitive functional groups are present in the molecule. Milder acidic conditions or alternative deprotection methods, such as using oxalyl chloride in methanol (B129727), have also been reported for sensitive substrates. nih.gov

Interactive Data Table: Common N-Boc Deprotection Conditions

Reagent(s)SolventTypical Conditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 1-4 hours
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, or MethanolRoom Temperature
Oxalyl ChlorideMethanolRoom Temperature

Applications of N Boc 4 Carboxymethoxypiperidine As a Key Building Block in Organic Synthesis Research

Access to Complex Heterocyclic Scaffolds

The inherent structure of N-Boc-4-carboxymethoxypiperidine provides a robust framework for the synthesis of intricate heterocyclic systems. The piperidine (B6355638) ring serves as a core scaffold, while the carboxymethoxy group offers a reactive point for elaboration and cyclization reactions.

Spirocyclic piperidines, which feature a carbon atom shared by two rings, are of considerable interest in medicinal chemistry. researchgate.net The N-Boc-piperidine framework is a common starting point for accessing these structures. Research has demonstrated the utility of related N-Boc-piperidone derivatives in creating novel spiropiperidines. For instance, N-Boc 4-nitropiperidine (B3164321), synthesized from N-Boc-piperidone, has been successfully utilized as an intermediate in the development of spirolactam piperidines. researchgate.net This approach showcases a strategy where the functional group at the 4-position of the piperidine ring is key to building the second ring of the spiro-system. researchgate.net The synthesis of analogues of potent enzyme inhibitors, such as Alogliptin, has also involved the introduction of a spirocyclic moiety onto the piperidine ring, highlighting the value of this structural motif. beilstein-journals.org

Table 1: Example Pathway to Spirocyclic Piperidine Analogs

Starting Material Precursor Key Transformation Step Resulting Spirocyclic Structure
N-Boc-piperidone Conversion to N-Boc 4-nitropiperidine followed by cyclization Spirolactam piperidine researchgate.net

The functional groups on this compound allow it to be integrated into fused heterocyclic systems. A prominent strategy involves converting the piperidine starting material into a more reactive intermediate that can undergo a ring-forming reaction. For example, N-Boc protected piperidine carboxylic acids, which are structurally analogous to the title compound, can be transformed into β-keto esters. nih.gov These intermediates are then reacted with reagents like N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamino diketones. Subsequent cyclization of these diketones with various substituted hydrazines regioselectively yields fused pyrazole (B372694) rings, resulting in 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov This methodology provides a clear pathway from a simple piperidine building block to a more complex, fused bicyclic system. nih.gov

Beyond spirocyclic and fused systems, the piperidine scaffold can be elaborated into more complex polycyclic structures. This often involves intramolecular cascade reactions, where a series of bond-forming events occur in a single synthetic operation. For example, intramolecular radical-mediated cyclizations of linear amino-aldehydes have been developed for synthesizing piperidines and other heterocycles. nih.gov The carboxymethoxy group of this compound can be chemically modified into a tether containing a reactive functional group, such as an alkyne or an aldehyde. This tether can then participate in an intramolecular cyclization cascade, enabling the construction of additional rings onto the initial piperidine framework to form intricate polycyclic architectures. nih.gov

Preparation of Functionalized Aliphatic and Aromatic Compounds

The carboxymethoxy group (-OCH₂COOH) is a key functional handle that allows for the derivatization of the piperidine scaffold into a variety of other compounds. This carboxylic acid moiety can undergo a wide range of standard organic transformations. For instance, it can be reduced to the corresponding alcohol, esterified with various alcohols, or coupled with amines to form a diverse library of amides. Furthermore, the piperidine ring itself can be functionalized. A convenient synthesis of N-Boc-4-formylpiperidine has been developed, demonstrating the introduction of a reactive aldehyde group which can serve as a linchpin for further synthetic elaborations. researchgate.net These transformations convert the initial building block into new, highly functionalized aliphatic molecules that can be used in subsequent synthetic steps.

Table 2: Potential Functional Group Transformations

Starting Functional Group Reagent/Condition Resulting Functional Group
Carboxylic Acid (-COOH) Amine, Coupling Agent (e.g., EDC·HCl) Amide (-CONR₂)
Carboxylic Acid (-COOH) Alcohol, Acid Catalyst Ester (-COOR)
Carboxylic Acid (-COOH) Reducing Agent (e.g., LiAlH₄) Primary Alcohol (-CH₂OH)

Utility in the Synthesis of Advanced Intermediates for Complex Molecule Construction

The true utility of building blocks like this compound is demonstrated in their application to the total synthesis of complex and biologically active molecules. While the piperidine ring is a common feature in many pharmaceuticals, the specific functionality of the building block dictates its suitability for a given synthetic target.

Related N-Boc-piperidine derivatives serve as crucial intermediates in the synthesis of notable drugs. For example, N-Boc-4-piperidinone is a key starting material in a documented synthesis of the potent opioid analgesic Fentanyl. dtic.mil In this synthesis, the piperidinone is first converted to tert-butyl 4-(phenylamino)piperidine-1-carboxylate through reductive amination. dtic.mil Similarly, 4-(N-Boc-amino)piperidine has been employed as a fundamental building block in the synthesis of aminopiperidine-based chemokine receptor 5 (CCR5) antagonists, which have potential as anti-HIV agents. These examples underscore the role of functionalized N-Boc-piperidines as advanced intermediates, providing a pre-built, protected heterocyclic core that significantly simplifies the construction of complex molecular targets.

Table 3: Application of N-Boc-Piperidine Building Blocks in Complex Molecule Synthesis

Building Block Complex Molecule Target (or class) Biological Significance
N-Boc-4-piperidinone Fentanyl dtic.mil Opioid Analgesic dtic.mil
4-(N-Boc-amino)piperidine CCR5 Antagonists Anti-HIV-1 Agents

Contributions of N Boc 4 Carboxymethoxypiperidine to Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Piperidine-Containing Drug Leads and Candidates

The piperidine (B6355638) moiety is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including its ability to improve solubility and metabolic stability. N-Boc-4-carboxymethoxypiperidine serves as a key intermediate in the synthesis of such compounds, providing a robust framework that can be elaborated into complex drug-like molecules. nih.govmdpi.com The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and can be readily removed under acidic conditions to reveal a secondary amine for further functionalization. nih.gov Simultaneously, the carboxymethoxy group provides a reactive handle for the formation of amide bonds or other linkages. nih.gov

The piperidine scaffold is a common feature in many receptor antagonists. While direct examples employing this compound are not extensively documented in publicly available research, the utility of closely related piperidine intermediates in this area is well-established. For instance, research into novel dopamine (B1211576) D4 receptor antagonists has utilized N-Boc-4-hydroxypiperidine as a starting material. nih.gov The synthesis involves the alkylation of the hydroxyl group, followed by deprotection of the Boc group and subsequent N-alkylation or reductive amination to introduce diverse substituents. nih.gov This modular synthetic strategy highlights how the functional handles of N-Boc-protected piperidines can be exploited to generate libraries of compounds for screening against G-protein coupled receptors (GPCRs) and other receptor families. The carboxymethoxy group of this compound offers an alternative point of attachment for generating structural diversity, allowing for the exploration of different vector spaces around the piperidine core to optimize receptor binding affinity and selectivity.

The development of enzyme inhibitors has significantly benefited from the incorporation of piperidine-containing fragments. This compound is an ideal precursor for this purpose. The synthesis of potent angiotensin-converting enzyme (ACE) inhibitors has been described, involving N-carboxymethyldipeptides that feature a piperidylalkyl group. nih.gov These inhibitors demonstrated significant in vitro potency and in vivo efficacy, underscoring the importance of the piperidine moiety in achieving the desired biological activity. nih.gov

In another example, derivatives of piperidine-4-carboxylic acid have been synthesized and evaluated as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. These studies demonstrate that the carboxylic acid functionality on the piperidine ring is a key interaction point with the enzyme's active site. The carboxymethoxy group of this compound provides a flexible linker that can position the carboxylic acid moiety for optimal interaction with target enzymes.

Target EnzymePiperidine-Based Inhibitor ClassReference
Angiotensin-Converting Enzyme (ACE)N-carboxymethyldipeptides with ω-(4-piperidyl)alkyl group nih.gov
Steroid 5α-reductaseN-substituted piperidine-4-(benzylidene-4-carboxylic acids)

This compound serves as an excellent precursor for the synthesis of a wide array of bioactive amines and amides. nih.gov The removal of the Boc protecting group yields a secondary amine, which can then be functionalized through reactions such as N-alkylation, reductive amination, or acylation to introduce various substituents. nih.govnih.gov This allows for the systematic modification of the piperidine nitrogen to explore its impact on biological activity.

Furthermore, the carboxylic acid of the carboxymethoxy group is a versatile handle for the synthesis of amide derivatives. mdpi.com Amide bond formation is a cornerstone of medicinal chemistry, and this functionality allows for the coupling of the piperidine scaffold to a wide range of amines, amino acids, and other building blocks. This dual reactivity makes this compound a valuable tool for generating diverse libraries of compounds with potential therapeutic applications.

Scaffold for Combinatorial Library Synthesis in Drug Discovery Programs

Combinatorial chemistry has become an indispensable tool in modern drug discovery for the rapid generation of large numbers of compounds for high-throughput screening. The bifunctional nature of this compound makes it an ideal scaffold for the construction of combinatorial libraries.

Research has demonstrated the use of N-Boc protected piperidine carboxylic acids in the regioselective synthesis of novel heterocyclic systems, such as pyrazoles. In these syntheses, the piperidine-derived β-keto esters are reacted with various hydrazines to produce a library of substituted pyrazoles. This approach allows for the introduction of diversity at multiple points of the final molecule, stemming from the initial piperidine scaffold and the different reaction partners used. The resulting libraries of piperidine-containing heterocyclic compounds can then be screened for a wide range of biological activities.

Development of Chemical Probes for Biological Target Identification

Chemical probes are essential tools for elucidating the function of proteins and identifying their roles in disease pathways. These probes often contain a reactive group for covalent labeling of the target protein and a reporter tag, such as biotin (B1667282) or a fluorophore, for detection and enrichment. This compound possesses the necessary functionalities to be incorporated into such probes.

The carboxylic acid of the carboxymethoxy group can be readily coupled to linkers that bear a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) and a reporter tag. mdpi.comnih.gov For example, in the synthesis of photoaffinity probes, a common strategy is to form an amide bond between a carboxylic acid on the scaffold and an amine-containing linker. Similarly, the synthesis of cleavable biotin probes for proteomic studies often involves the use of linkers that can be attached to a scaffold via its functional groups. nih.gov The piperidine nitrogen, after deprotection, offers another site for modification, allowing for the attachment of different pharmacophoric elements to direct the probe to specific protein targets.

Structure-Activity Relationship (SAR) Studies Enabled by Piperidine Diversification

Understanding the structure-activity relationship (SAR) is a critical aspect of drug discovery, guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The ease with which this compound can be chemically modified makes it a valuable tool for systematic SAR studies.

By independently modifying the piperidine nitrogen (after Boc deprotection) and the carboxylic acid terminus, chemists can systematically explore the chemical space around the piperidine core. For example, in the development of inhibitors for MenA, an enzyme in Mycobacterium tuberculosis, SAR studies of piperidine derivatives were conducted to improve potency and drug-like properties. Similarly, SAR studies of carbamoyl (B1232498) pyridone derivatives as influenza inhibitors have also been reported, where modifications around a core scaffold led to the identification of potent compounds. The diversification potential offered by this compound allows researchers to probe the specific interactions between a ligand and its biological target, leading to the rational design of more effective therapeutic agents.

Emerging Research Directions and Future Prospects for N Boc 4 Carboxymethoxypiperidine

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of piperidine (B6355638) derivatives, including N-Boc-4-carboxymethoxypiperidine, is undergoing a transformation driven by the principles of green chemistry. Researchers are moving away from traditional multi-step, resource-intensive methods towards more sustainable and atom-economical alternatives.

Key developments include:

Catalytic Hydrogenation: Modern approaches often utilize catalytic hydrogenation for the selective reduction of a carbonyl group in a precursor like N-Boc-4-piperidone. bloomtechz.com This method typically employs precious metal catalysts, such as platinum or palladium on carbon, under mild conditions, leading to high yields. bloomtechz.com

One-Pot Reactions: Innovative one-pot procedures are being developed to streamline synthesis. For instance, a manganese dioxide-mediated oxidation-cyclization method allows for the preparation of N-substituted 4-piperidones from divinyl ketone in a double aza-Michael addition, which is an atom-efficient process. kcl.ac.uk

Borane-Catalyzed Hydrogenation: A metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source offers a greener route to various piperidines with good yields and selectivity. organic-chemistry.org

Domino Reactions: Ruthenium-catalyzed domino redox isomerization/cyclization of accessible aminopropargyl alcohols provides a single-step, atom-economical pathway to nitrogen heterocycles. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation for the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium presents a simple and efficient route to nitrogen-containing heterocycles. organic-chemistry.org

Synthetic ApproachKey FeaturesAdvantages
Catalytic Hydrogenation Uses catalysts like Pt or Pd on carbon for selective reduction. bloomtechz.comHigh yield, mild operating conditions. bloomtechz.com
One-Pot Oxidation-Cyclization Employs manganese dioxide in a double aza-Michael addition. kcl.ac.ukHigh atom economy, reduced number of steps. kcl.ac.uk
Borane-Catalyzed Hydrogenation Metal-free transfer hydrogenation using ammonia borane. organic-chemistry.orgAvoids heavy metal catalysts, good selectivity. organic-chemistry.org
Microwave-Assisted Cyclization Cyclocondensation in an aqueous medium under microwave irradiation. organic-chemistry.orgRapid, efficient, uses greener solvent. organic-chemistry.org

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

To fully harness the potential of this compound and its derivatives, a deep understanding of their structure and reaction mechanisms is crucial. Advanced spectroscopic and computational techniques are providing unprecedented insights.

Spectroscopic Analysis: The structure of novel piperidine derivatives is routinely confirmed through a suite of spectroscopic methods. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates was verified using ¹H, ¹³C, and ¹⁵N-NMR spectroscopy, along with high-resolution mass spectrometry (HRMS). nih.gov Techniques like NOESY are also employed to confirm spatial arrangements and isomeric forms. nih.gov

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting selectivity.

Mechanism Elucidation: In the palladium-catalyzed β-arylation of N-Boc-piperidines, DFT calculations showed that the reductive elimination steps are selectivity-determining, and the computational results accurately reproduced the experimental trends observed with different ligands. rsc.orgresearchgate.net

Reactivity Rationalization: Computational studies have been used to explain the differences in reactivity between various types of carbenes in C-H functionalization reactions of related N-Boc heterocycles. acs.org

Binding Mode Analysis: In drug discovery, computational docking and molecular dynamics simulations are used to understand how piperidine-based ligands interact with biological targets like the sigma-1 receptor. nih.govrsc.org These studies help to elucidate the key amino acid residues involved in binding and guide the design of more potent and selective molecules. nih.govrsc.org

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models have been developed for piperidine derivatives to correlate their chemical structures with biological activities, such as Akt1 inhibition. nih.gov These models use 2D and 3D autocorrelation descriptors to predict the inhibitory concentrations of new compounds. nih.gov

These advanced analytical and computational methods provide a powerful synergy, enabling researchers to not only characterize new molecules but also to rationally design improved synthetic routes and novel functional compounds.

Integration with High-Throughput Synthesis and Screening Methodologies

The structural framework of this compound makes it an ideal scaffold for the construction of large compound libraries used in drug discovery and other fields. Its integration with high-throughput and automated synthesis platforms is accelerating the pace of research.

The dual functionality of the molecule—the Boc-protected amine and the carboxymethoxy group—provides two distinct points for modification, allowing for the creation of diverse molecular architectures.

Key Methodologies:

Automated Synthesis: N-Boc protected piperidine and pyrrolidine (B122466) building blocks are increasingly used in automated synthesis platforms. acs.org For example, a "build-and-couple" strategy allows for the rapid, diversity-oriented synthesis of complex molecules from a collection of stock chemicals.

Solid-Phase Synthesis: The use of building blocks amenable to Solid-Phase Peptide Synthesis (SPPS) enables the automated creation of peptide-peptoid hybrids. frontiersin.org For instance, peptoid building blocks with azido (B1232118) and alkyne functionalities can be readily incorporated into a peptide sequence using microwave-assisted Fmoc-SPPS, followed by an on-resin "click" cyclization to generate libraries of cyclic compounds. frontiersin.org

Fragment-Based Drug Discovery (FBDD): Bifunctional building blocks derived from N-Boc-piperidine are being designed for FBDD. acs.org These fragments can be elaborated in three dimensions to access novel chemical space. Multigram-scale synthesis of these building blocks allows for extensive derivatization through reactions like Suzuki-Miyaura cross-couplings and subsequent N-functionalization, leading to the generation of 3D lead-like compounds. acs.org

Library Generation: Researchers have demonstrated that pyridine-fused boronic ester building blocks are suitable for high-throughput synthesis, leading to the rapid generation of biaryl and ether-linked compound libraries for drug discovery projects. nih.govwhiterose.ac.uk

The compatibility of piperidine-based building blocks with these automated and high-throughput techniques significantly enhances the efficiency of generating and screening large numbers of diverse molecules, ultimately accelerating the discovery of new drug candidates and functional materials. frontiersin.orgnih.gov

Exploration of Novel Reactivities and Catalytic Systems

The piperidine ring, while stable, can be selectively functionalized through modern catalytic methods, opening up new avenues for creating complex and valuable molecules from simple precursors like N-Boc-piperidine. Research is focused on developing novel catalyst systems that can control the position (regioselectivity) and 3D-orientation (stereoselectivity) of new functional groups.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying the piperidine core. The choice of catalyst and the nature of the protecting group on the nitrogen atom are critical for controlling where the new substituent attaches.

Rhodium-Catalyzed Reactions: Dirhodium catalysts have been effectively used for site-selective C-H functionalization. For example, using Rh₂(R-TCPTAD)₄ on N-Boc-piperidine directs functionalization to the C2 position. nih.gov In contrast, different rhodium catalysts can target the C4 position when a different N-protecting group is used. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts, controlled by specific biarylphosphine ligands, can achieve selective β-arylation (at the C3 position) of N-Boc-piperidines. rsc.orgresearchgate.net This is significant because functionalization at the β-position is traditionally more challenging than at the α-position (C2). The mechanism often involves a palladium migration step. researchgate.net

Other Novel Transformations:

Lithiation-Trapping: The N-Boc group can direct lithiation to the adjacent α-carbon (C2). This α-lithiated intermediate can then be trapped with various electrophiles to introduce new substituents. nih.gov This method has been successfully applied to N-Boc-pyrrolidine and N-Boc-piperazine systems, although it can be challenging for N-Boc-piperidine itself. nih.govyork.ac.uk

Cascade Reactions: An α-imino rhodium carbene can initiate a cascade reaction involving a 1,2-aryl/alkyl migration and annulation to synthesize valuable piperidin-4-one derivatives in high yields. acs.org

The table below summarizes some of the catalyst systems used for the selective functionalization of N-Boc-piperidine.

PositionReaction TypeCatalyst SystemOutcome
C2 (α) C-H FunctionalizationRh₂(R-TCPTAD)₄Generates 2-substituted piperidines. nih.gov
C3 (β) C-H ArylationPalladium / Biarylphosphine LigandsProduces 3-arylpiperidines with ligand-controlled selectivity. rsc.orgresearchgate.net
C4 (γ) C-H FunctionalizationRh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl group)Leads to 4-substituted piperidines. nih.gov

The ongoing exploration of these catalytic systems is crucial for expanding the synthetic utility of this compound, enabling the creation of novel analogues for pharmaceutical and materials science applications. nih.gov

Potential in Materials Science, Supramolecular Chemistry, and Agrochemical Research

While this compound is a staple in pharmaceutical research, its unique structural features suggest significant potential in other scientific domains, including materials science, supramolecular chemistry, and agrochemical development.

Materials Science: The piperidine scaffold is being explored as a building block for functional materials. Its incorporation into larger molecular structures can influence properties like solubility, stability, and intermolecular interactions.

Functional Material Building Blocks: Piperidine derivatives are used in the synthesis of ligands for functional metal complexes, liquid crystals, and building blocks for small molecule semiconductors. ambeed.com

Polymers and Coordination Polymers: The piperidine nitrogen can be part of a polymer backbone or act as a ligand to coordinate with metal ions, forming coordination polymers. For example, piperazine, a related heterocycle, readily forms polymeric compounds with Zinc(II). rsc.org The bifunctional nature of this compound offers possibilities for creating cross-linked or functionalized polymeric materials.

Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions between molecules. The piperidine ring and its functional groups can participate in various such interactions.

Molecular Recognition and Assembly: The carboxymethoxy group can engage in hydrogen bonding, while the piperidine ring can be involved in π-π stacking or charge-transfer interactions when incorporated into larger aromatic systems. researchgate.net These interactions are fundamental to creating self-assembling molecular architectures and host-guest complexes.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality, after deprotection of the Boc group, can serve as a linker to connect metal nodes, forming porous MOFs. These materials have applications in gas storage, catalysis, and sensing.

Agrochemical Research: The piperidine motif is present in many biologically active compounds, and its application in agrochemicals is a growing area of interest.

Synthesis of Bioactive Molecules: this compound serves as a versatile intermediate for synthesizing complex organic molecules, including potential new pesticides and herbicides. The piperidine scaffold can enhance the biological activity and improve the physicochemical properties of the final compound, such as its uptake and transport in plants.

Diels-Alder Reactions: The piperidine moiety can be part of structures used in synthetic routes to complex natural products, some of which may have agrochemical applications. For instance, the Diels-Alder reaction is a powerful tool for constructing polycyclic systems found in bioactive molecules. researchgate.net

The exploration of this compound and related structures in these fields is still emerging, but the inherent versatility of the piperidine scaffold promises a wide range of future applications beyond its traditional use in medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for N-Boc-4-carboxymethoxypiperidine in laboratory settings?

  • Methodological Answer : Synthesis typically involves Boc-protection of the piperidine ring followed by carboxymethoxy functionalization. Key steps include:

  • Using anhydrous conditions to prevent hydrolysis of the Boc group .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Monitoring reaction progress using TLC or HPLC, with purity verification by NMR (>95% purity recommended for downstream applications) .
    • Critical Considerations : Adjust reaction stoichiometry to minimize byproducts (e.g., tert-butyl carbonate derivatives) and ensure inert atmosphere to preserve Boc-group integrity .

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm Boc-group presence via C=O stretching (~1680–1720 cm⁻¹) and carbamate N-H (~3350 cm⁻¹) .
  • NMR : Use 1^1H NMR to verify piperidine ring protons (δ 1.4–3.5 ppm) and 13^{13}C NMR for Boc carbonyl signals (δ 155–160 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., 228.3 g/mol for derivatives) via ESI-MS or MALDI-TOF .
    • Data Contradiction Resolution : Cross-validate using X-ray crystallography if NMR/IR data are ambiguous, particularly for stereoisomers .

Q. How should N-Boc-4-carboxymoxypiperidine be stored to maintain stability, and what decomposition products form under thermal stress?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidation .
  • Degradation Analysis : Under thermal stress (>80°C), the Boc group decomposes, releasing CO2_2 and forming tert-butylamine derivatives. Monitor via TGA/DSC for decomposition thresholds .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO energy gaps, identifying nucleophilic attack sites (e.g., carboxymethoxy carbonyl carbon) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or THF) to predict reaction pathways and transition states .
    • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from 19^{19}F NMR for fluorinated analogues) .

Q. How can this compound be utilized as a precursor in opioid analogue synthesis, and how are side reactions mitigated?

  • Methodological Answer :

  • Functionalization : React with aniline derivatives (e.g., 4-anilinopiperidine) under Mitsunobu conditions to form C-N bonds, preserving stereochemistry .
  • Side Reaction Mitigation :
  • Use Pd-catalyzed cross-coupling to avoid N-Boc deprotection during coupling steps .
  • Monitor for carbamate rearrangement via LC-MS and quench intermediates with acetic anhydride .

Q. What strategies address discrepancies in reported toxicity profiles of this compound derivatives?

  • Methodological Answer :

  • In Silico Toxicology : Apply ADMET predictors (e.g., SwissADME) to model metabolite formation and identify potential hepatotoxic fragments .
  • Experimental Validation : Conduct in vitro assays (e.g., HepG2 cell viability) for derivatives with conflicting computational data, using LC-MS to track metabolite generation .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis Yield70–85% (Boc protection step)
Purity Threshold>95% (HPLC/1^1H NMR)
Thermal Stability Limit<80°C (TGA/DSC)
Solubility (PBS, pH 7.4)2.5 mg/mL (with 10% DMSO)

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